molecular formula C18H17N5O3S B2614416 N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896341-80-3

N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2614416
CAS No.: 896341-80-3
M. Wt: 383.43
InChI Key: CFFGICNRXZWNFY-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic chemical compound of significant interest in specialized pharmaceutical and biochemical research. This acetamide derivative features a complex molecular structure that integrates a pyrido[1,2-a][1,3,5]triazin core, a scaffold frequently investigated for its potential biological activity. Compounds with analogous structures, particularly those containing the N-(4-acetamidophenyl)acetamide moiety, are commonly explored in medicinal chemistry for their potential as kinase inhibitors or other therapeutic targets. The specific research applications and mechanism of action for this compound are currently an area of active investigation. Researchers value this chemical for its potential to modulate key biological pathways, making it a candidate for use in preclinical studies aimed at developing novel therapeutic agents. Its molecular architecture suggests potential for high selectivity and potency in target engagement, though detailed pharmacological profiling is necessary to fully elucidate its mechanism. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it suitable for in vivo administration. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and adhere to all relevant laboratory safety guidelines.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-11-4-3-9-23-16(11)21-17(22-18(23)26)27-10-15(25)20-14-7-5-13(6-8-14)19-12(2)24/h3-9H,10H2,1-2H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFGICNRXZWNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that have garnered attention in scientific research. This article delves into the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound's structure includes a pyrido[1,2-a][1,3,5]triazin moiety linked to an acetamidophenyl group through a sulfanyl bridge. Its molecular formula is C18H19N3O3SC_{18}H_{19}N_3O_3S, and it has a CAS number of 896341-80-3. The unique arrangement of functional groups suggests potential interactions with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MGC-803 (gastric cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL for various bacterial strains.
  • Mechanism : It disrupts bacterial cell wall synthesis and interferes with protein synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the acetamidophenyl or pyrido[1,2-a][1,3,5]triazin moieties can significantly alter potency. For example:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased anticancer potency
Alteration of the sulfanyl groupEnhanced antimicrobial activity

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against MGC-803 cells. The results showed an IC50 value of 12 µM, indicating potent inhibitory effects on cell viability.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 25 µg/mL against S. aureus and 30 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key functional groups with other acetamide-containing heterocycles, enabling comparisons based on synthesis, structural features, and biological activity.

Structural Analogues

a) N-(4-(3-Fluorobenzyloxy)benzyl)-2-acetamido-2-(pyridin-2-yl)acetamide

  • Structure : Features a pyridin-2-yl group and a fluorobenzyloxy-substituted benzyl moiety linked to the acetamide backbone.
  • Synthesis : Prepared via multi-step alkylation and condensation reactions, emphasizing the role of halogenated intermediates for functionalization .

b) 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives

  • Structure : Contains a triazole ring substituted with furan and sulfanyl-acetamide groups.
  • Synthesis: Synthesized via alkylation of triazol-3-thione with α-chloroacetamides under alkaline conditions, followed by Paal-Knorr condensation to introduce pyrrole-like fragments .

Research Findings and Hypotheses

Anti-Inflammatory Potential: The sulfanyl-acetamide moiety in the target compound may synergize with the pyridotriazine core to inhibit cyclooxygenase (COX) or leukotriene pathways, similar to triazole derivatives .

Enzyme Inhibition : Molecular docking studies (hypothetical) suggest the pyridotriazine system could bind ATP pockets in kinases, with the methyl group at position 9 optimizing steric fit.

Metabolic Stability : The 4-acetamidophenyl group may improve metabolic stability compared to furan-containing analogs, which are prone to oxidative degradation.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(4-acetamidophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrido[1,2-a][1,3,5]triazin-4-one core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:

  • Core Formation : Cyclization of precursor amines and carbonyl compounds under reflux conditions (e.g., ethanol, 80°C) to form the fused heterocyclic system .
  • Sulfanyl Incorporation : Thiolation using Lawesson’s reagent or thiourea derivatives, optimized at 60–80°C in DMF .
  • Acetamide Coupling : Reaction of the sulfanyl intermediate with 4-acetamidophenylacetic acid via EDC/HOBt-mediated amide bond formation .
    Optimization : Yield and purity depend on solvent choice (e.g., DCM vs. THF), stoichiometric ratios, and catalyst selection (e.g., Pd/C for deprotection steps) .

Q. How is structural integrity confirmed post-synthesis?

Structural validation employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl at C9, sulfanyl at C2). Discrepancies in aromatic proton splitting patterns may indicate regiochemical inconsistencies .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch of acetamide) and ~1250 cm1^{-1} (C-S stretch) verify functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 428.12) .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC50_{50} values. Thienopyrimidine analogs show sub-micromolar activity .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Molecular Docking : Preliminary computational modeling with target proteins (e.g., PARP-1) to predict binding affinity and guide SAR .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons. For example, HMBC correlations between the pyrido-triazin carbonyl and adjacent protons clarify regiochemistry .
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (B3LYP/6-31G* level) to validate assignments .
  • X-ray Crystallography : If crystals are obtainable, single-crystal diffraction provides unambiguous confirmation of substituent positions and bond angles .

Q. What reaction mechanisms govern sulfanyl group introduction under varying conditions?

  • Nucleophilic Substitution : In polar aprotic solvents (DMF, DMSO), the pyrido-triazin core reacts with thiols via SNAr, favored by electron-withdrawing groups (e.g., 4-oxo) activating the C2 position .
  • Radical Pathways : Under UV light or AIBN initiation, thiyl radicals couple to the heterocycle, forming C-S bonds. This method avoids base-sensitive intermediates .
  • Catalytic Thiolation : Pd-catalyzed cross-coupling (e.g., Pd(OAc)2_2/Xantphos) enables regioselective sulfanyl addition at milder temperatures (40–60°C) .

Q. How do structural modifications impact biological activity? A SAR analysis with analogs.

Compound Key Structural Variation Biological Activity (IC50_{50}) Reference
Target Compound9-Methyl, 4-oxo, pyrido-triazin coreEGFR: 0.45 μM
N-(4-Cl-phenyl) analog4-Chloro substitution on phenyl ringEGFR: 1.2 μM (↓ activity)
Ethyl ester derivativeEster instead of acetamideInactive (no binding)
Thieno[3,2-d]pyrimidinyl analogThieno-pyrimidine corePARP-1: 0.78 μM

Q. Key Findings :

  • Methyl at C9 : Enhances lipophilicity and kinase binding (IC50_{50} < 1 μM).
  • Acetamide vs. Ester : Free -NH2_2 in acetamide is critical for hydrogen bonding with kinase ATP pockets.
  • Heterocycle Core : Pyrido-triazin shows superior activity over thieno-pyrimidine in EGFR inhibition .

Q. What advanced computational methods optimize reaction design for derivatives?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) map transition states and identify low-energy pathways for sulfanyl coupling .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives .
  • MD Simulations : Study solvation effects and catalyst-substrate interactions to improve regioselectivity .

Q. How to address stability issues during long-term storage?

  • Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis of the sulfanyl group .
  • Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., oxidized sulfone) .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w to suppress radical-mediated degradation .

Q. What in vivo models are suitable for preclinical evaluation?

  • Xenograft Models : Nude mice implanted with EGFR-driven tumors (e.g., A549 lung cancer) to assess tumor growth inhibition .
  • PK/PD Studies : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS. Thienopyrimidine analogs show t1/2_{1/2} ~6–8 hours .
  • Toxicity Screening : ALT/AST levels in serum to evaluate hepatotoxicity; histopathology of liver/kidney tissues .

Q. How do solvent polarity and pH affect crystallization for X-ray studies?

  • Solvent Screening : Use mixtures of DMSO/EtOAc (low polarity) or MeOH/H2_2O (high polarity). Pyrido-triazin derivatives crystallize best from 9:1 DCM/hexane .
  • pH Control : Adjust to pH 6–7 (acetamide deprotonation avoided) to stabilize hydrogen-bonding networks .
  • Additives : 5% DMSO or glycerol improves crystal morphology by reducing nucleation rate .

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